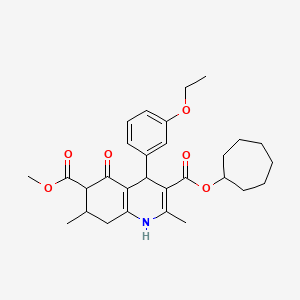![molecular formula C15H11N3O2S B11441791 N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B11441791.png)
N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with a suitable thiosemicarbazide derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated under reflux conditions to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce corresponding amines or alcohols .
Scientific Research Applications
N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfanylidene group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
N-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide: This compound has a similar structure but lacks the phenyl group, which may affect its biological activity and chemical properties.
4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid:
The uniqueness of N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11N3O2S |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H11N3O2S/c19-13(10-4-2-1-3-5-10)16-12-8-6-11(7-9-12)14-17-18-15(21)20-14/h1-9H,(H,16,19)(H,18,21) |
InChI Key |
QMWMHQFPJLRLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3 |
solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11441710.png)
![8-(4-bromophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441714.png)
![4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11441723.png)
![2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11441724.png)
![N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11441738.png)
![2-(5-bromo-2-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441746.png)
![2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11441754.png)
![2-[(2-Fluorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441757.png)
![7-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B11441767.png)
![ethyl 7-(furan-2-ylmethyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11441769.png)
![3-(3-methoxypropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11441771.png)


![Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B11441785.png)
